N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Catalog No.
S3010669
CAS No.
15850-38-1
M.F
C14H10N2O2S
M. Wt
270.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

CAS Number

15850-38-1

Product Name

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

InChI

InChI=1S/C14H10N2O2S/c17-13(12-7-4-8-18-12)16-14-15-11(9-19-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17)

InChI Key

LFYIENTVDJWWGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3

solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that combines a furan moiety with a thiazole ring, known for its potential biological activities. The structure features a carboxamide functional group attached to a furan ring, which enhances its reactivity and solubility in various solvents. This compound is of interest in medicinal chemistry due to its promising pharmacological properties, particularly in the development of new therapeutic agents.

The chemical behavior of N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide can be explored through various reactions, including:

  • Nucleophilic Substitution Reactions: The amide nitrogen can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted derivatives.
  • Coupling Reactions: The presence of the furan ring allows for coupling reactions with aryl and heteroaryl boronic acids via Suzuki coupling methods, facilitating the synthesis of diverse analogs.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Research has indicated that N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide exhibits significant biological activity. Notably:

  • Antimicrobial Properties: Studies have shown that this compound possesses antibacterial activity against various drug-resistant strains, including Acinetobacter baumannii and Staphylococcus aureus .
  • Anti-inflammatory Effects: It has been evaluated for its ability to inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory applications .
  • Antitumor Activity: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide can be achieved through several methods:

  • Direct Amide Formation: The reaction between furan-2-carbonyl chloride and 4-phenylenediamine in the presence of a base such as triethylamine can yield the desired amide in high yields .
  • Multi-step Synthesis: Starting from commercially available thiazole derivatives, further functionalization can be performed to introduce the furan moiety and carboxamide group.
  • Cross-coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions allows for the introduction of various substituents on the thiazole or furan rings.

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has several potential applications:

  • Pharmaceutical Development: Its antibacterial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.
  • Agricultural Chemicals: Similar compounds have been explored for use as fungicides or herbicides, indicating potential agricultural applications.

Interaction studies involving N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide focus on its binding affinity with biological targets:

  • Molecular Docking Studies: These studies help predict how the compound interacts with enzymes like cyclooxygenases and lipoxygenases, providing insights into its mechanism of action .

Comparison Table

Compound NameStructure FeaturesBiological Activity
N-(4-bromophenyl)furan-2-carboxamideBromine substitution on phenyl ringAntibacterial activity against resistant strains
3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acidAmino acid derivative with thiazoleAntitumor activity against cancer cells
4-(4-chlorothiophen-2-yl)thiazol-2-amideChlorine substitution on thiopheneAnti-inflammatory properties

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its dual functionality combining both furan and thiazole moieties, which enhances its biological profile compared to other compounds that may only contain one of these structures. Its specific interactions with bacterial targets also set it apart from similar compounds.

Evolution of Heterocycles in Drug Design

Heterocyclic compounds have dominated pharmaceutical development since the 19th century, with their prevalence increasing from 59% of drugs in 1980 to over 85% today [1]. Their structural versatility enables precise modulation of drug solubility, metabolic stability, and target affinity. For example, the introduction of nitrogen into aromatic systems (e.g., pyridine, imidazole) allowed hydrogen bonding with kinase ATP-binding pockets, revolutionizing cancer therapeutics [1] [2]. Early breakthroughs like penicillin (β-lactam heterocycle) and benzodiazepines (diazepam’s diazepine ring) underscored their therapeutic indispensability.

Thiazole and Furan as Privileged Scaffolds

Thiazole and furan rings exemplify "privileged structures" due to their dual roles as pharmacophores and pharmacokinetic enhancers:

HeterocycleKey PropertiesExample Drugs
ThiazoleHydrogen-bond acceptors, metabolic resistanceSulfathiazole, Bleomycin
FuranLipophilicity modulation, π-π stackingRanitidine, Nitrofurantoin

Thiazoles enhance membrane permeability via sulfur’s electron-withdrawing effects, while furans improve oral bioavailability through balanced logP values [3] [4]. Their hybridization, as seen in N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, merges these advantages into a single entity.

Significance of Thiazole-Furan Hybrid Architecture

Structural Synergy in Target Engagement

The compound’s thiazole-furan framework enables multitarget engagement:

  • Thiazole moiety: Coordinates with metalloenzymes (e.g., matrix metalloproteinases) via nitrogen and sulfur lone pairs [3].
  • Furan carboxamide: Participates in hydrophobic interactions with ATP-binding sites (e.g., EGFR tyrosine kinase) [5].

Molecular docking studies of analogous hybrids reveal binding energies ≤−8.2 kcal/mol against HER2 and BRAF V600E, comparable to sorafenib [3]. This synergy is critical for overcoming drug resistance, as dual-target inhibitors reduce mutation-driven escape mechanisms.

Synthetic Versatility

Modern methods for thiazole-furan hybrids emphasize atom economy and green chemistry:

  • Hantzsch thiazole synthesis: Condensation of phenacyl bromides with thioamides (yields: 70–90%) [3].
  • NiFe₂O₄-catalyzed cyclization: One-pot assembly using nanocatalysts (reaction time: 60 min; ethanol/water solvent) [5].

For example, NiFe₂O₄ nanoparticles enable the synthesis of pyrido-pyridazine-thiazole hybrids with 90% efficiency, demonstrating scalability for industrial applications [5].

Research Evolution and Current Scientific Interest

Shift Toward Polypharmacology

Early thiazole-furan hybrids (pre-2010) focused on single-target inhibition (e.g., COX-2, β-lactamase). Recent strategies prioritize polypharmacology:

  • Dual EGFR/HER2 inhibition: Hybrids like 2-(3,4-dimethoxyphenyl)-4-phenylthiazole exhibit IC₅₀ ≤ 0.013 μM against both targets [3].
  • Antimicrobial-anticancer dual activity: Derivatives with MIC ≤ 1.56 μg/mL against Pseudomonas aeruginosa concurrently show IC₅₀ ≤ 1.13 μM in MCF-7 cells [5].

Computational-Driven Design

Quantitative structure-activity relationship (QSAR) models optimize hybrid scaffolds:

  • 3D-QSAR: Identifies electron-withdrawing groups (e.g., −NO₂) at the furan C-5 position as critical for BRAF inhibition [3].
  • ADMET prediction: Machine learning models prioritize hybrids with human intestinal absorption >80% and CYP450 inhibition <30% [5].

Biological Relevance of N-(4-Phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Antimicrobial Activity

The furan carboxamide group disrupts bacterial membrane integrity via:

  • Lipopolysaccharide binding: Neutralizes Gram-negative outer membrane proteins [4].
  • DNA gyrase inhibition: IC₅₀ ≤4.8 μM against Escherichia coli topoisomerase IV [3].

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide represents a sophisticated heterocyclic compound featuring a linear arrangement of three distinct aromatic systems connected through strategic linkages [1] [2]. The compound possesses the molecular formula C₁₄H₁₀N₂O₂S with a molecular weight of 270.31 g/mol [2] [3]. The IUPAC name reflects its systematic construction: N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, where each component contributes specific pharmacophoric elements to the overall molecular framework [3] [4].

The structural backbone consists of a central 1,3-thiazole ring bearing a phenyl substituent at the 4-position, connected via an amide bridge to a furan-2-carboxyl moiety [4] [5]. This arrangement creates an extended π-conjugated system spanning approximately 15-16 Å in length, providing an optimal geometric framework for interactions with biological macromolecules [6] [5].

Core Heterocyclic Components

Structural ComponentPositionKey FeaturesElectronic Properties
Thiazole Ring1,3-thiazol-2-yl5-membered aromatic heterocycle with N and SElectron-deficient, π-accepting
Phenyl Substituent4-position of thiazolePhenyl ring directly attached to C-4 of thiazoleElectron-donating through resonance
Furan RingFuran-2-5-membered oxygen heterocycleElectron-rich, π-donating
Carboxamide GroupC=O-NH bridgeAmide linkage connecting furan to thiazoleHydrogen bonding capability

Geometric Parameters and Conformational Analysis

The molecular geometry of N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide exhibits characteristic features common to related heterocyclic systems. The thiazole ring maintains strict planarity with maximum deviations typically less than 0.01 Å from the mean plane [5] [7]. The phenyl-thiazole dihedral angle ranges from 6-20°, indicating near-planar arrangement that facilitates extended conjugation [6] [7] [8].

Crystallographic studies of analogous compounds reveal that the furan-amide segment typically adopts a nearly coplanar conformation with dihedral angles of 0-15°, optimizing amide planarity for hydrogen bonding interactions [9] [5]. The overall molecular conformation is extended and predominantly planar, creating favorable conditions for π-π stacking interactions with aromatic residues in protein binding sites [6] [5].

Geometric ParameterTypical Range/ValueStructural Significance
Thiazole Ring PlanarityPlanar (deviation <0.01 Å)Aromatic stabilization, rigidity
Phenyl-Thiazole Dihedral Angle6-20° (near-planar)Conjugation extent, binding geometry
Furan-Amide Dihedral Angle0-15° (nearly coplanar)Amide planarity, hydrogen bonding
C-N Bond Length (amide)1.32-1.36 ÅPartial double bond character
C-S Bond Length (thiazole)1.72-1.76 ÅStrong covalent bond, stability

Design Rationale and Medicinal Chemistry Principles

Heterocyclic Core Selection Strategy

The selection of the thiazole core as the central pharmacophore represents a well-established strategy in medicinal chemistry, supported by extensive literature precedent demonstrating the presence of thiazole rings in numerous FDA-approved drugs including sulfathiazole, ritonavir, and tiazofurin [10] [11] [12]. Thiazole derivatives exhibit exceptional metabolic stability due to the aromatic character and the presence of both nitrogen and sulfur heteroatoms, which resist oxidative metabolism by cytochrome P450 enzymes [10] [11].

The 4-phenyl substitution pattern on the thiazole ring enhances lipophilicity and provides a hydrophobic binding surface for interactions with protein targets [11] [13]. Literature studies demonstrate that phenyl-thiazole combinations show enhanced BRAF inhibition and anticancer activity, with compounds achieving IC₅₀ values in the submicromolar range (0.05-0.16 μM) [11] [14].

Furan-2-carboxamide Integration

The incorporation of the furan-2-carboxamide moiety serves multiple strategic purposes in the molecular design [14] [15]. Furan rings contribute electron-rich π-systems that complement the electron-deficient thiazole core, creating electronic balance within the molecule [15] [16]. This electronic complementarity enhances binding affinity through optimized electrostatic interactions with target proteins [14] [15].

Furan carboxamides demonstrate broad spectrum biological activities, including antimicrobial and anticancer properties [14] [16]. The carboxamide functionality provides crucial hydrogen bonding capability, with the carbonyl oxygen serving as a hydrogen bond acceptor and the NH group as a donor [4] [14]. This dual hydrogen bonding capacity is essential for specific protein target recognition and binding selectivity [4] [14].

Pharmacophore Hybridization Strategy

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide exemplifies the pharmacophore hybridization approach, combining multiple bioactive heterocycles to achieve synergistic pharmacological effects [11] [14]. The thiazole pharmacophore contributes antimicrobial and enzyme inhibitory activities, while the furan moiety provides anti-inflammatory and membrane-modulating properties [11] [15].

This multi-heterocyclic design strategy reduces the likelihood of resistance development, as observed in studies of thiazole-containing drug combinations [10] [11]. The integration of complementary pharmacophores creates molecular scaffolds with enhanced therapeutic indices and reduced off-target effects [11] [15].

Lipinski Rule Compliance and Drug-Like Properties

The compound demonstrates excellent compliance with Lipinski's Rule of Five, a fundamental criterion for oral drug-like properties [13]. With a molecular weight of 270.31 g/mol (< 500), XLogP of approximately 3.5-4.0 (< 5), one hydrogen bond donor (< 5), and four hydrogen bond acceptors (< 10), the compound exhibits optimal physicochemical properties for oral bioavailability [2] [17].

Drug-Like PropertyValueLipinski LimitCompliance
Molecular Weight270.31 g/mol< 500 g/mol
XLogP~3.5-4.0< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Topological Polar Surface Area~85-90 Ų< 140 Ų

Electronic Optimization and Target Selectivity

The electronic design of N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide balances electron-rich and electron-poor systems to optimize binding interactions [15] [13]. The electron-rich furan ring provides π-electron density for interactions with electron-deficient aromatic residues, while the electron-poor thiazole core complements electron-rich binding sites [6] [15].

This electronic complementarity enhances binding affinity through optimized electrostatic interactions and enables selective recognition of specific protein targets [14] [13]. The extended conjugation system facilitates π-π stacking interactions, a crucial binding mode observed in many protein-ligand complexes [6] [5].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.04629874 g/mol

Monoisotopic Mass

270.04629874 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-17-2023

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